Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate
Overview
Description
Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is an organoboron compound, particularly belonging to the class of trifluoroborates, which are frequently used in organic synthesis. The compound consists of a potassium ion, a trifluoroborate group, and a benzyloxypropyl moiety, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be synthesized using a variety of methods. One common approach involves the reaction of 3-(benzyloxy)prop-1-EN-2-YL bromide with potassium bifluoride and boron trifluoride etherate. The reaction is typically conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable and cost-effective methods. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yield. Industrial production also focuses on optimizing the use of reagents and minimizing waste to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate is involved in various types of chemical reactions, including:
Substitution Reactions: : Common in the presence of nucleophiles, where the trifluoroborate group can be substituted by other functional groups.
Coupling Reactions: : Often used in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate group acts as a boron source for the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: : It can undergo oxidation to form various oxidized derivatives or reduction to yield hydrocarbon chains.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: : For coupling reactions.
Base: : Such as sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Major products formed from reactions with this compound include:
Aryl Compounds: : Through Suzuki-Miyaura coupling.
Alcohols and Ethers: : Through substitution reactions.
Aldehydes and Ketones: : Through oxidation reactions.
Scientific Research Applications
Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate has significant applications across various scientific fields:
Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: : Investigated for its potential role in the synthesis of biologically active molecules and drug development.
Industry: : Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate exerts its effects involves several key steps:
Bond Formation: : In coupling reactions, the trifluoroborate group facilitates the formation of new carbon-carbon bonds by providing a boron source.
Molecular Targets: : The specific molecular targets and pathways depend on the nature of the reaction and the functional groups involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the activation and transfer of the boron group.
Comparison with Similar Compounds
Potassium (3-(benzyloxy)prop-1-EN-2-YL)trifluoroborate can be compared with similar compounds in terms of its reactivity and applications:
Potassium Phenyltrifluoroborate: : Similar in its use in cross-coupling reactions but differs in the presence of a phenyl group instead of a benzyloxypropyl group.
Potassium Vinyltrifluoroborate: : Used in similar reactions but features a vinyl group, affecting its reactivity and the types of products formed.
Potassium Alkyltrifluoroborates: : These compounds have alkyl groups, offering different reactivity profiles and applications in synthesis.
Unique Characteristics
Versatility: : this compound is notable for its versatility in various types of organic reactions.
Stability: : The trifluoroborate group provides stability to the compound, making it suitable for a wide range of reaction conditions.
Functional Group Compatibility: : It is compatible with many functional groups, allowing for diverse synthetic applications.
This compound is a versatile and valuable compound in the field of organic synthesis, offering unique reactivity and stability that makes it a key reagent for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
potassium;trifluoro(3-phenylmethoxyprop-1-en-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3O.K/c1-9(11(12,13)14)7-15-8-10-5-3-2-4-6-10;/h2-6H,1,7-8H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNWAVHQPFENRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)COCC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.